5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine
Overview
Description
“5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antitumor Activity
A study highlighted the synthesis of a related compound, demonstrating its crystal structure and antitumor activity. The compound showed promising antitumor activity against the Hela cell line with an IC50 value of 26 μM (Ye Jiao et al., 2015). Similarly, novel benzimidazole-based heterocycles were designed, synthesized, and identified for their broad spectrum antiviral activities, indicating their potential in antitumor effects (Taha M. A. Eldebss et al., 2015). Additionally, the synthesis and evaluation of benzimidazole-thiazole derivatives as anticancer agents revealed promising anticancer activity against various cancer cell lines (Z. M. Nofal et al., 2014).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines demonstrated their effectiveness against clinical isolates of Gram-positive and Gram-negative bacteria (V. Reddy & K. R. Reddy, 2010). This indicates the potential of these compounds in developing new antimicrobial agents.
Plant-Growth Regulatory Activities
A study on the synthesis of imine derivatives containing 1H-1,2,4-triazole and thiazole rings evaluated their plant-growth regulatory activities. The results indicated promising regulatory effects on plant growth, showcasing the agricultural applications of these compounds (Xue Qin et al., 2010).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound likely has multiple effects at the molecular and cellular levels .
Future Directions
Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions of “5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine” could be in the development of new drugs to treat various diseases.
properties
IUPAC Name |
5-(3-tert-butyl-2-methylbenzimidazol-5-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-9-18-11-6-5-10(13-8-17-14(16)20-13)7-12(11)19(9)15(2,3)4/h5-8H,1-4H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNNRPOHINNDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)(C)C)C=C(C=C2)C3=CN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.